molecular formula C15H17N5O6S2 B12493690 Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12493690
M. Wt: 427.5 g/mol
InChI Key: DAFHUMGXXUSGSY-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in acetone in the presence of potassium carbonate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetone or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups allow it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring with a pyrimidine ring and various functional groups.

Properties

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 2-[[2-[(5-acetamido-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17N5O6S2/c1-4-26-13(25)10-6(2)16-15(28-10)18-8(22)5-27-14-19-11(23)9(12(24)20-14)17-7(3)21/h9H,4-5H2,1-3H3,(H,17,21)(H,16,18,22)(H,19,20,23,24)

InChI Key

DAFHUMGXXUSGSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=O)C(C(=O)N2)NC(=O)C)C

Origin of Product

United States

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